molecular formula C17H21N5O3S B2936695 N-cyclopentyl-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1209419-72-6

N-cyclopentyl-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide

Cat. No. B2936695
CAS RN: 1209419-72-6
M. Wt: 375.45
InChI Key: FGONHGQXTHVRLK-UHFFFAOYSA-N
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Description

Thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Convenient Synthesis of Bifunctional Tetraaza Macrocycles

This study discusses the synthesis of bifunctional tetraaza macrocycles, which are precursors to poly(amino carboxylate) chelating agents, through a series of chemical reactions including cyclization, deprotection, reduction, and alkylation processes. Such chelating agents have potential applications in medicinal chemistry, including as part of radiopharmaceuticals or contrast agents for imaging techniques (McMurry, Brechbiel, Kumar, & Gansow, 1992).

Development of Fluorine-18-labeled 5-HT1A Antagonists

This research outlines the synthesis of fluorine-18-labeled derivatives of WAY 100635 for potential use in PET imaging to study serotonin receptors in the brain. These compounds offer insights into the biological properties of serotonin receptors, which could be crucial for understanding various neuropsychiatric disorders (Lang, Jagoda, Schmall, Vuong, Adams, Nelson, Carson, & Eckelman, 1999).

Antiviral and Antimicrobial Activities of Piperazine Derivatives

A study on new urea and thiourea derivatives of piperazine doped with febuxostat reports promising antiviral and antimicrobial activities. These compounds were evaluated for their effectiveness against Tobacco mosaic virus (TMV) and various microbial strains, showcasing potential applications in the development of new antiviral and antimicrobial agents (Reddy, Rasheed, Rao, Adam, Reddy, & Raju, 2013).

Anti-inflammatory Activity of Piperazine Derivatives

Research into the synthesis and characterization of specific piperazine derivatives indicates potential anti-inflammatory properties. The compounds were evaluated using in-vitro and in-vivo models, suggesting their utility in developing new anti-inflammatory agents (Ahmed, Molvi, & Khan, 2017).

Supramolecular Association and Polymorphism

A study on the supramolecular association and polymorphism of 4-(4-acetylphenyl)piperazin-1-ium 2-amino-4-nitrobenzoate reveals the structural variations and stability of different crystal forms. This research can contribute to the design and development of pharmaceutical compounds by understanding their crystalline forms and stability (Jotani, Wardell, & Tiekink, 2018).

Future Directions

Research on thiazole derivatives is ongoing, with many researchers designing and synthesizing new compounds to evaluate their biological activities . The goal is to find new compounds with potent biological activities and fewer side effects .

properties

IUPAC Name

N-cyclopentyl-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c23-16(18-12-3-1-2-4-12)20-7-9-21(10-8-20)17-19-14-6-5-13(22(24)25)11-15(14)26-17/h5-6,11-12H,1-4,7-10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGONHGQXTHVRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide

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